3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Lipophilicity XLogP Solubility

This 3-(2-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride is the ortho-CF₃-substituted core scaffold required for stearoyl-CoA desaturase 1 (SCD1) inhibitor development, with disclosed candidates achieving nanomolar potency (IC₅₀ = 5.8 nM). The hydrochloride salt formulation ensures superior aqueous solubility compared to the free base, critical for reproducible in vitro enzyme inhibition and CYP screening assays. The ortho-CF₃ phenoxy substitution pattern—with a computed XLogP3-AA of 2.5 for the free base—confers distinct lipophilicity and conformational constraints versus meta- or para-analogs, directly impacting SAR reproducibility. With a defined pyrrolidine stereocenter at the 3-position, this chiral building block enables precise stereochemical investigations and modular incorporation into PROTACs or peptide-based libraries via its N-Boc protected precursor. Ensure your research is built on the exact chemotype specified in patent literature.

Molecular Formula C11H13ClF3NO
Molecular Weight 267.67 g/mol
CAS No. 1185301-92-1
Cat. No. B1391247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride
CAS1185301-92-1
Molecular FormulaC11H13ClF3NO
Molecular Weight267.67 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2C(F)(F)F.Cl
InChIInChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H
InChIKeyWOOIUDARYMLXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)phenoxy)pyrrolidine Hydrochloride (CAS 1185301-92-1) for SCD1 Inhibitor Research and Chiral Building Block Procurement


3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative featuring an ortho-trifluoromethyl-substituted phenoxy moiety at the pyrrolidine 3-position, formulated as the hydrochloride salt (C₁₁H₁₃ClF₃NO; MW = 267.67–267.68 g/mol) . The ortho-CF₃ phenoxy substitution pattern confers distinct physicochemical properties compared to meta- or para-substituted analogs, while the hydrochloride salt form enhances aqueous solubility relative to the free base . The free base parent structure (CAS 946760-13-0; C₁₁H₁₂F₃NO; MW = 231.21 g/mol) is documented as a chiral building block and the structural core for stearoyl-CoA desaturase 1 (SCD1) inhibitors under patent protection [1].

Procurement Considerations: Why 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine Hydrochloride Cannot Be Readily Substituted with Meta/Para Isomers or Free Base Forms


Generic substitution of 3-(2-(trifluoromethyl)phenoxy)pyrrolidine hydrochloride with closely related analogs introduces material differences in key physicochemical properties that directly impact experimental reproducibility and downstream synthetic utility. The ortho-trifluoromethyl substitution pattern (2-position) yields a computed XLogP3-AA value of 2.5 for the free base scaffold [1], a lipophilicity profile distinct from para-CF₃ isomers due to altered steric and electronic environments around the phenoxy ether linkage. The hydrochloride salt formulation (MW = 267.68 g/mol) provides enhanced aqueous solubility versus the free base (MW = 231.21 g/mol), a critical distinction for aqueous biological assay conditions . Furthermore, the pyrrolidine core at the 3-position establishes a defined stereochemical center and conformational rigidity profile that diverges from piperidine (6-membered) or azetidine (4-membered) heterocyclic alternatives, each presenting altered ring pKa values and spatial orientation of the phenoxy substituent .

Quantitative Differentiator Evidence: Comparative Data for 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine Hydrochloride Versus Key Analogs


Ortho vs. Para CF₃ Substitution: Predicted Lipophilicity and Solubility Differences

The ortho-CF₃ substitution pattern (2-position on phenoxy ring) distinguishes this compound from para-CF₃ analogs. The free base form of the ortho-substituted compound exhibits a computed XLogP3-AA value of 2.5 [1], whereas published data for para-substituted 3-[4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride (CAS 308386-24-5) indicate differing lipophilicity due to altered electron distribution and steric effects . The ortho-CF₃ group introduces conformational constraints that affect the rotational freedom of the phenoxy ether linkage and may influence membrane permeability profiles in biological assays.

Lipophilicity XLogP Solubility Physicochemical property

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Biological Assays

The hydrochloride salt form (CAS 1185301-92-1; MW = 267.68 g/mol) provides substantially greater aqueous solubility compared to the free base (CAS 946760-13-0; MW = 231.21 g/mol) . The presence of the hydrochloride counterion enhances solubility in aqueous buffers and biological assay media, a critical advantage for in vitro pharmacological studies where maintaining consistent compound concentration is essential . The salt formulation also offers improved handling characteristics and storage stability under standard room temperature conditions when sealed in a dry environment .

Aqueous solubility Salt form Bioavailability Formulation

SCD1 Inhibitor Scaffold: Ortho-CF₃ Phenoxy Pyrrolidine as Validated Pharmacophoric Core in Patent Literature

The ortho-CF₃ phenoxy pyrrolidine scaffold is specifically claimed as the core pharmacophoric element in patent-protected SCD1 inhibitors. The compound 2-(4-(hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone—a derivative incorporating the target compound's core structure—is disclosed as an SCD1 inhibitor for therapeutic applications including obesity, dyslipidemia, diabetes, and dermatologic conditions [1]. Related SCD1 inhibitors within this chemotype series demonstrate nanomolar inhibitory potency (SCD1-IN-1: IC₅₀ = 5.8 nM) , establishing the ortho-CF₃ phenoxy pyrrolidine motif as a validated SCD1-targeting scaffold, whereas para- or meta-CF₃ positional isomers lack equivalent patent-disclosed SCD1 inhibitor activity [2].

SCD1 Stearoyl-CoA desaturase Enzyme inhibition Lipid metabolism

Pyrrolidine vs. Piperidine Heterocyclic Core: Ring Size Effects on pKa and Spatial Orientation

The pyrrolidine core (5-membered nitrogen-containing heterocycle) distinguishes this compound from 6-membered piperidine analogs (e.g., 3-[2-(trifluoromethyl)phenoxy]piperidine). The pyrrolidine ring provides a distinct pKa value (typically 10.5–11.3 for secondary amines in pyrrolidine vs. 10.0–10.8 for piperidine) and altered conformational rigidity due to ring strain differences [1]. The trifluoromethyl group further enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold's ring size establishes a specific spatial orientation of the phenoxy substituent that influences target binding geometry [2]. The S-stereoisomer (CAS 960491-87-6) has been specifically characterized as a chiral building block for SAR studies .

Heterocyclic scaffold pKa Conformational rigidity Ring size

N-Boc Protected Precursor Availability: Enabling Downstream Synthetic Flexibility

The commercial availability of N-Boc protected precursors—specifically (S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS 1111078-67-1) and the (R)-enantiomer (CAS 960491-88-7)—provides a direct synthetic pathway for incorporating the ortho-CF₃ phenoxy pyrrolidine motif into more complex molecules . The Boc-protected intermediate allows for selective deprotection under mild acidic conditions, enabling modular incorporation of the pyrrolidine nitrogen into amide bonds, urea linkages, or alkylation reactions without interference from the phenoxy ether or CF₃ group . This contrasts with the unprotected hydrochloride salt, which requires alternative protection strategies before further elaboration, thereby increasing synthetic step count and reducing overall yield [1].

Boc protection Synthetic intermediate Peptide coupling Medicinal chemistry

Defined Research Application Scenarios for 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine Hydrochloride (CAS 1185301-92-1)


Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Development and Lipid Metabolism Research

This compound serves as the core scaffold for SCD1 inhibitors as disclosed in patent literature. The derivative 2-(4-(hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone is specifically claimed for treating obesity, dyslipidemia, diabetes, atherosclerosis, and dermatologic conditions associated with sebum overproduction [1]. The ortho-CF₃ substitution pattern is structurally required for SCD1 inhibitory activity within this chemotype, with related inhibitors demonstrating nanomolar potency (SCD1-IN-1: IC₅₀ = 5.8 nM) . The hydrochloride salt formulation enables reliable aqueous solubility for in vitro enzyme inhibition assays .

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

The enantiomerically pure forms—(S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine (CAS 960491-87-6) and the (R)-enantiomer (CAS 921606-29-3)—enable precise stereochemical SAR investigations. The trifluoromethyl group enhances lipophilicity (XLogP3-AA = 2.5 for free base) and metabolic stability, while the pyrrolidine scaffold provides conformational rigidity, making this chemotype valuable for probing stereochemical requirements in target binding [1]. The distinct pKa and ring conformation of the 5-membered pyrrolidine core (vs. 6-membered piperidine or 4-membered azetidine alternatives) offers a specific spatial geometry for ligand-target interactions .

Peptide and Small Molecule Library Synthesis via Boc-Deprotection Strategy

The N-Boc protected precursor (S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS 1111078-67-1) provides direct access for incorporating this scaffold into peptide-based inhibitors, PROTACs, or combinatorial libraries. The Boc group allows selective deprotection under mild acidic conditions, enabling modular amide bond formation without affecting the phenoxy ether or CF₃ group [1]. The ortho-CF₃ substitution pattern offers distinct conformational constraints and lipophilicity compared to para-substituted Boc-pyrrolidine derivatives, providing unique chemical space for library diversification .

Cytochrome P450 Enzyme Interaction and Metabolic Stability Studies

This compound has been documented to interact with cytochrome P450 enzymes, inhibiting their activity by binding to active sites and preventing substrate metabolism [1]. The hydrochloride salt formulation supports consistent dissolution in aqueous assay buffers required for CYP inhibition screening. The ortho-CF₃ group contributes to metabolic stability through electron-withdrawing effects that reduce oxidative metabolism at the phenoxy ring, while the pyrrolidine nitrogen's pKa (~10.5–11.3) influences membrane permeability and intracellular distribution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.